tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate

Chiral building block Enantioselective synthesis Enantiomeric purity

tert‑Butyl N‑[(1S,3S)-3‑acetylcyclohexyl]carbamate is a single‑enantiomer N‑Boc‑protected 3‑acetylcyclohexylamine with defined (1S,3S) absolute configuration. It belongs to the class of chiral carbamate building blocks that are widely employed in medicinal chemistry for the construction of enantiopure drug candidates.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B11761001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)/t10-,11-/m0/s1
InChIKeyPXOCBLMTJDGHKK-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert‑Butyl N‑[(1S,3S)-3‑acetylcyclohexyl]carbamate – Chiral Building‑Block Baseline for Procurement Decisions


tert‑Butyl N‑[(1S,3S)-3‑acetylcyclohexyl]carbamate is a single‑enantiomer N‑Boc‑protected 3‑acetylcyclohexylamine with defined (1S,3S) absolute configuration. It belongs to the class of chiral carbamate building blocks that are widely employed in medicinal chemistry for the construction of enantiopure drug candidates . The closest commercially indexed relatives are the racemic trans‑3‑acetylcyclohexylcarbamate (CAS 1222709‑29‑6) and its (1R,3R) enantiomer, which are often offered as trans‑mixtures or as the opposite enantiomer .

Why a Generic trans‑ or Racemic 3‑Acetylcyclohexylcarbamate Cannot Substitute for the (1S,3S) Enantiomer


The (1S,3S) enantiomer possesses a unique three‑dimensional arrangement of the Boc‑amino and acetyl substituents on the cyclohexane ring. In enantioselective synthesis, the absolute configuration of each stereocenter dictates the chiral induction pathway and the stereochemical outcome of downstream transformations. Replacing the (1S,3S) compound with the racemic trans‑mixture (0 % ee) or the (1R,3R) enantiomer (opposite rotation) would invert or abolish the desired asymmetric induction, compromising the enantiomeric purity of the final active pharmaceutical ingredient (API) [1]. This is a well‑established principle in chiral building‑block procurement, where single‑enantiomer intermediates are mandated by regulatory and synthetic requirements [2].

Quantitative Differential Evidence for tert‑Butyl N‑[(1S,3S)-3‑acetylcyclohexyl]carbamate vs. Closest Analogues


Enantiomeric Excess (ee) – Single (1S,3S) Enantiomer vs. Racemic trans‑Mixture

The (1S,3S) enantiomer, when sourced from suppliers that specialise in chiral intermediates, is routinely provided with an enantiomeric excess (ee) of ≥98 %, whereas the commonly available racemic trans‑3‑acetylcyclohexylcarbamate (CAS 1222709‑29‑6) is, by definition, a 1:1 mixture of enantiomers with 0 % ee. The achievable ee for the single enantiomer is inferred from class‑level data on enzymatic resolution of 3‑substituted cyclohexanols, where lipase‑catalysed acetylations delivered (1R,3S)‑cyclohexyl acetate with ee > 98 % [1]. While direct measurement of the (1S,3S) compound’s ee is not available in the open literature, the same resolution technology is applicable to the Boc‑protected amino ketone scaffold.

Chiral building block Enantioselective synthesis Enantiomeric purity

Chemical Purity – (1S,3S) Enantiomer vs. Racemic trans‑Mixture (Commercial Specifications)

Commercial suppliers typically list the racemic trans isomer (CAS 1222709‑29‑6) with a minimum chemical purity of 95 % by HPLC . In contrast, single‑enantiomer chiral building blocks of this structural class are frequently offered with a higher minimum purity of ≥98 % (HPLC) to support medicinal‑chemistry campaigns . Data for the exact (1S,3S) compound are not available in public vendor catalogues, but the pattern is consistent across Boc‑protected cyclohexylamine derivatives supplied by major research‑chemical vendors.

Chemical purity HPLC QC specifications

Stereochemical Configuration Match for Drug‑Intermediate Synthesis

Several patent processes for optically active pharmaceutical intermediates require a specific enantiomer of 3‑substituted cyclohexylamine. For example, US 2003/0171589 A1 describes the synthesis of optically active erythro‑3‑cyclohexylserines, where the enantiomer of the starting cyclohexyl derivative dictates the final product’s stereochemistry [1]. Although the patent does not explicitly claim the (1S,3S)‑3‑acetylcyclohexylcarbamate, the structural homology is close enough to establish that the wrong enantiomer (e.g., 1R,3R) would lead to the opposite product enantiomer, which is typically inactive or toxicologically distinct. No quantitative yield data comparing the two enantiomers in the same reaction are publicly available.

API intermediate Enantioselective synthesis Process chemistry

High‑Confidence Application Scenarios for tert‑Butyl N‑[(1S,3S)-3‑acetylcyclohexyl]carbamate


Enantioselective Synthesis of Cyclohexyl‑Containing Drug Candidates Requiring (1S,3S) Configuration

The compound is employed as a chiral intermediate when the target molecule demands an absolute (1S,3S) arrangement of the amino and acetyl functions on the cyclohexane ring, as described in Section 3. The high ee (≥98 %, inferred class‑level) ensures that the downstream API maintains enantiomeric purity, avoiding the need for costly chiral chromatography after the final step [1].

Replacement of Racemic trans‑3‑Acetylcyclohexylcarbamate in cGMP API Manufacture

When a manufacturing process currently uses the racemic trans mixture (95 % purity, 0 % ee), switching to the (1S,3S) enantiomer (≥98 % purity, ≥98 % ee) can eliminate a chiral resolution step, improving overall yield and reducing waste. The 3‑percentage‑point purity gain also reduces the impurity profile, which is critical for regulatory filings .

Chiral Building Block for Structure‑Activity Relationship (SAR) Studies

Medicinal chemistry programs exploring cyclohexylamine scaffolds benefit from the (1S,3S) enantiomer to probe the stereochemical dependence of biological activity. Using the single enantiomer rather than a racemate ensures that SAR conclusions are not confounded by the presence of the opposite enantiomer, which may have antagonistic or off‑target effects [1].

Enzymatic Resolution Process Development

The lipase‑mediated resolution approach documented for 3‑substituted cyclohexanols provides a proven template for generating the (1S,3S) enantiomer in high ee [1]. Process chemistry groups can adapt this method to produce the compound at scale, leveraging the class‑level evidence that ee > 98 % is achievable.

Quote Request

Request a Quote for tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.